9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine
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Overview
Description
9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is a heterocyclic compound with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol . This compound is part of the oxepine family, which consists of seven-membered oxygen heterocycles. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine typically involves the bromination of 2,3,4,5-tetrahydrobenzo[b]oxepine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Chemical Reactions Analysis
9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxepine derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the parent 2,3,4,5-tetrahydrobenzo[b]oxepine.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various transition metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: In the study of biological pathways and interactions involving oxepine derivatives.
Industry: Limited use in the development of specialized materials and chemical intermediates.
Mechanism of Action
The mechanism of action for 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is not well-defined due to its primary use in research. like other oxepine derivatives, it may interact with biological molecules through its heterocyclic structure, potentially affecting various molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds to 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine include other oxepine derivatives such as dibenzo[b,f]oxepine and its analogs These compounds share the seven-membered oxygen heterocycle structure but differ in their substituents and specific chemical properties
Properties
IUPAC Name |
9-bromo-2,3,4,5-tetrahydro-1-benzoxepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6H,1-2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHXFVCUMCDSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2=C(C1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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